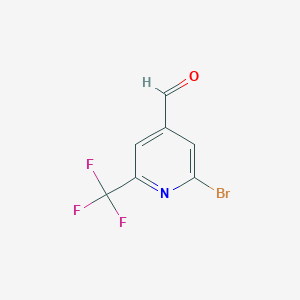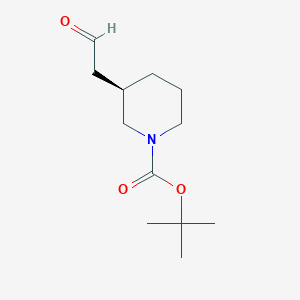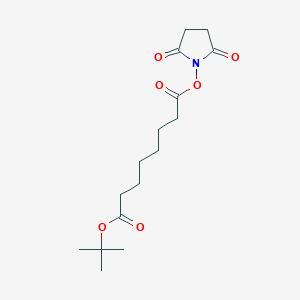
Octanedioic acid tert-butyl ester 2,5-dioxo-pyrrolidin-1-yl ester
Vue d'ensemble
Description
Octanedioic acid tert-butyl ester 2,5-dioxo-pyrrolidin-1-yl ester (OCTBEDPE) is a synthetic organic compound belonging to the class of esters. It is a colorless, solid compound that is soluble in organic solvents such as ether and alcohol. OCTBEDPE is of interest due to its potential applications in the fields of organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Functionalisation of Esters
This compound can be used in the functionalisation of esters via 1,3-chelation . This process involves the formation of a tetrahedral intermediate, which is key to the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction . This method has been used for mechanistic investigations and synthetic applications .
Transesterification
The compound plays a significant role in transesterification, one of the most important reactions widely used in biodiesel production and synthesis of pharmaceuticals . The use of t-butoxide anion in transesterification has been largely overlooked, but recent studies have shown its potential .
Deprotection
Octanedioic acid tert-butyl ester 2,5-dioxo-pyrrolidin-1-yl ester can be used in the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers . This process is crucial in organic chemistry, especially in the synthesis of complex molecules .
Synthesis of Tertiary Butyl Esters
This compound can be used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method has been developed using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .
Chemical Structure Analysis
The compound can be used in chemical structure analysis. Its molecular weight and IUPAC Standard InChI can be determined, which are crucial in understanding its properties and potential applications .
Development of New Reactions
The compound can be used in the development of new reactions. The action of metal t-butoxide as a nucleophile has been revisited, and the effect of environmental factors on the reaction mechanism has been investigated .
Propriétés
IUPAC Name |
1-O-tert-butyl 8-O-(2,5-dioxopyrrolidin-1-yl) octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-16(2,3)22-14(20)8-6-4-5-7-9-15(21)23-17-12(18)10-11-13(17)19/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKBCGWPUFBYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanedioic acid tert-butyl ester 2,5-dioxo-pyrrolidin-1-yl ester | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)

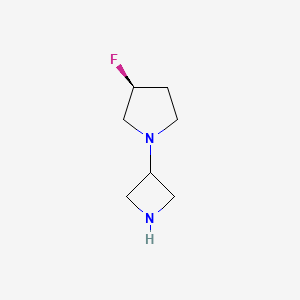
![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)


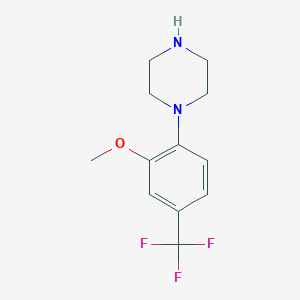


![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)
